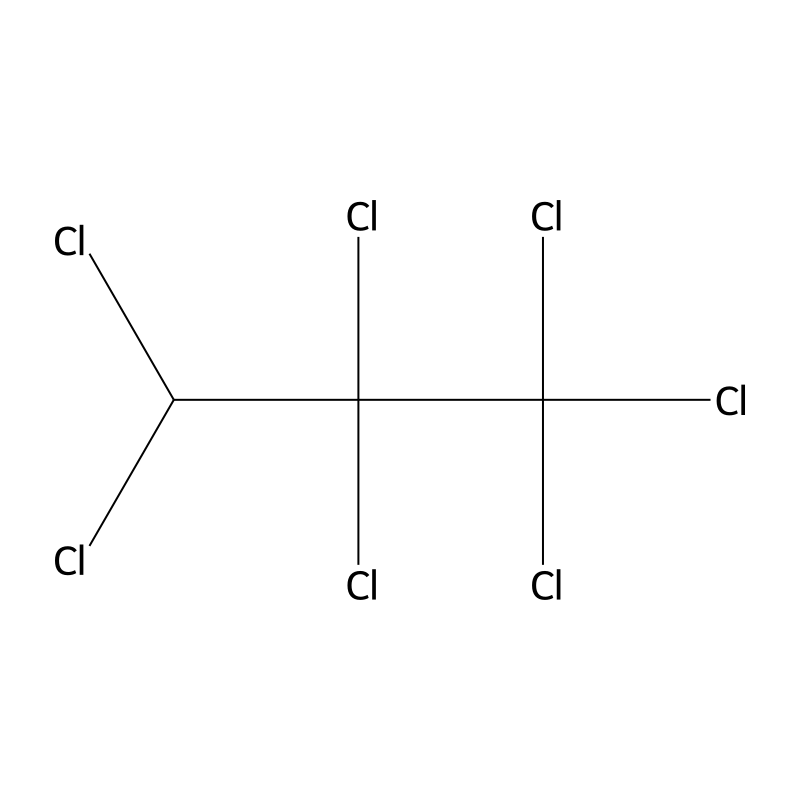1,1,1,2,2,3,3-Heptachloropropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,1,1,2,2,3,3-Heptachloropropane is a chlorinated hydrocarbon with the molecular formula . It appears as a white to light yellow powder or a clear liquid and is characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, which makes it significant in various chemical applications. Its structure comprises three carbon atoms and seven chlorine atoms, leading to its classification as a highly chlorinated compound.
- Chlorine-containing flame retardants: The high number of chlorine atoms suggests potential research into its flame retardant properties []. However, further investigation is needed to confirm this application.
- Organic precursor synthesis: The molecule's structure could be of interest as a precursor for the synthesis of more complex organic molecules containing chlorine atoms [].
- Dehydrochlorination: When treated with a base, it can lose hydrochloric acid to form hexachloropropene.
- Electrophilic Substitution: The presence of multiple chlorine atoms allows for electrophilic substitution reactions under certain conditions.
- Reactions with Nucleophiles: It can react with nucleophiles due to the electron-withdrawing effect of the chlorine atoms.
The synthesis of 1,1,1,2,2,3,3-Heptachloropropane can be achieved through various methods:
- Modified Friedel-Crafts Reaction: This method involves the reaction of chloroform with tetrachloroethylene in the presence of catalytic aluminum chloride .
- Prins Reaction: A variant of the above method that facilitates easier isolation of heptachloropropane .
- Traditional Methods: Previous methods utilized trichloroethylene and carbon tetrachloride but were less efficient due to longer reaction times and lower yields .
1,1,1,2,2,3,3-Heptachloropropane has several applications:
- Industrial Solvent: Due to its chemical stability and solvent properties.
- Intermediate in Chemical Synthesis: Used in the production of other chlorinated compounds.
- Research: Employed in studies related to environmental chemistry and toxicology.
Interaction studies involving 1,1,1,2,2,3,3-Heptachloropropane often focus on its environmental impact and biological interactions. Research indicates that it can interact with biological membranes and influence cellular processes. Additionally, its persistence in the environment raises concerns about long-term ecological effects.
Several compounds share structural similarities with 1,1,1,2,2,3,3-Heptachloropropane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Chlorine Atoms | Unique Features |
|---|---|---|---|
| Hexachloropropene | C3HCl6 | 6 | Less chlorinated; used as an intermediate |
| Trichloroethylene | C2HCl3 | 3 | Common solvent; less toxic |
| Chloroform | CHCl3 | 3 | Widely used solvent; lower chlorine content |
1,1,1,2,2,3,3-Heptachloropropane stands out due to its high chlorine content and resultant chemical stability compared to these similar compounds. Its unique structure allows for specific reactions that are not possible with less chlorinated analogs.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








